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molecular formula C10H15FN4O2 B8335745 4-amino-5-fluoro-2-oxo-N-pentylpyrimidine-1(2H)-carboxamide

4-amino-5-fluoro-2-oxo-N-pentylpyrimidine-1(2H)-carboxamide

Cat. No. B8335745
M. Wt: 242.25 g/mol
InChI Key: KJWYPVZYTWVDLI-UHFFFAOYSA-N
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Patent
US09000002B2

Procedure details

To a suspension of N′-(5-fluoro-2-hydroxy-pyrimidin-4-yl)-N,N-dimethylformamidine (0.25 g, 1.35 mmol) in CH2Cl2 (5 mL) was added pentyl isocyanate (0.194 mL, 1.49 mmol) forming a solution that was stirred at room temperature for 3 h. The solvent was removed to give a solid residue that was purified by reverse phase chromatography (gradient, CH3CN/H2O) to yield 4-amino-5-fluoro-2-oxo-N-pentylpyrimidine-1(2H)-carboxamide (0.022 g, 6%) as a white solid: mp 289-292° C.; 1H NMR (300 MHz, DMSO-d6) δ 10.27 (t, J=5.49 Hz, 1H), 8.43 (s, 1H), 8.32 (d, J=7.58 Hz, 1H), 8.19 (s, 1H), 3.24 (q, J=6.99 Hz, 2H), 1.51-1.46 (m, 2H), 1.3-1.21 (m, 4H), 0.85 (t, J=6.59 Hz, 3H); ESIMS m/z 241.2 ([M−H]−).
Name
N′-(5-fluoro-2-hydroxy-pyrimidin-4-yl)-N,N-dimethylformamidine
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.194 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([N:9]=CN(C)C)=[N:4][C:5]([OH:8])=[N:6][CH:7]=1.[CH2:14]([N:19]=[C:20]=[O:21])[CH2:15][CH2:16][CH2:17][CH3:18]>C(Cl)Cl>[NH2:9][C:3]1[C:2]([F:1])=[CH:7][N:6]([C:20]([NH:19][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])=[O:21])[C:5](=[O:8])[N:4]=1

Inputs

Step One
Name
N′-(5-fluoro-2-hydroxy-pyrimidin-4-yl)-N,N-dimethylformamidine
Quantity
0.25 g
Type
reactant
Smiles
FC=1C(=NC(=NC1)O)N=CN(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.194 mL
Type
reactant
Smiles
C(CCCC)N=C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
forming a solution that
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
to give a solid residue that
CUSTOM
Type
CUSTOM
Details
was purified by reverse phase chromatography (gradient, CH3CN/H2O)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=NC(N(C=C1F)C(=O)NCCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.022 g
YIELD: PERCENTYIELD 6%
YIELD: CALCULATEDPERCENTYIELD 6.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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